Scaffold Validation: Thieno[3,2-d]pyrimidin-4(3H)-one Core Demonstrates Antimalarial Activity with Defined Potency Range
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold—the core structure of the target compound—has been validated through systematic screening against Plasmodium falciparum. Among 120 synthesized derivatives, 40 compounds exhibited activity against chloroquine-sensitive (IC₅₀ 35–344 nM) and chloroquine-resistant (IC₅₀ 45–800 nM) P. falciparum strains [1]. The lead compound from this series demonstrated dual-stage activity, with an IC₅₀ of 35 nM against Plasmodium yoelii liver stages and a 45% reduction in parasitemia in preliminary in vivo murine models compared to untreated controls [1]. Crucially, these compounds operate through a mechanism distinct from commercial antimalarials, exerting stage-specific activity on ring and trophozoite forms without involvement of known resistance pathways [1].
| Evidence Dimension | In vitro antiplasmodial potency range |
|---|---|
| Target Compound Data | Scaffold-class representative activity: IC₅₀ 35–344 nM (chloroquine-sensitive strains); IC₅₀ 45–800 nM (resistant strains) |
| Comparator Or Baseline | Chloroquine and artemisinin reference drugs |
| Quantified Difference | Not directly comparable; scaffold-class compounds operate via novel mechanism distinct from reference drugs |
| Conditions | In vitro P. falciparum culture; chloroquine-sensitive (3D7, D6) and resistant (K1, W2) strains |
Why This Matters
This scaffold-class validation establishes that procurement of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one provides entry to a biologically privileged chemical space with demonstrated activity against clinically relevant targets, thereby offering higher probability of hit identification in antimalarial screening campaigns compared to untested heterocyclic scaffolds.
- [1] Cohen A, Suzanne P, Lancelot JC, et al. Discovery of new thienopyrimidinone derivatives displaying antimalarial properties toward both erythrocytic and hepatic stages of Plasmodium. Eur J Med Chem. 2015;95:16-28. View Source
